Xylemin Dihydrochloride
Overview
Description
Xylemin Dihydrochloride is a polyamine compound known for its unique ability to promote xylem differentiation in plants. This compound was first reported by Taku Takahashi and Hiroyashu Motose at Okayama University in 2016. It functions by inhibiting the biosynthesis of thermospermine, a compound that suppresses xylem differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Xylemin Dihydrochloride can be synthesized through a series of chemical reactions involving the appropriate polyamine precursors. The synthetic route typically involves the reaction of N-Propyl-1,4-butanediamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to control the reaction conditions precisely. The process includes the purification of the compound through recrystallization and filtration to achieve the desired purity levels. The final product is then dried and packaged under inert gas conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Xylemin Dihydrochloride primarily undergoes substitution reactions due to the presence of its polyamine structure. It can react with various reagents to form different derivatives, which can be used in further chemical studies.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include synthetic proauxins like 2,4-D IOE, which enhance its xylem differentiation-inducing properties. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions involving this compound include various polyamine derivatives that can be used in plant growth studies and other biological applications .
Scientific Research Applications
Xylemin Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of polyamine derivatives.
Biology: Promotes xylem differentiation in plants, making it a valuable tool in plant physiology studies.
Industry: Used in the research and development of plant growth regulators and other agricultural products.
Mechanism of Action
Xylemin Dihydrochloride exerts its effects by inhibiting the biosynthesis of thermospermine, a compound that suppresses xylem differentiation. By inhibiting thermospermine, this compound promotes the differentiation of xylem cells, which are essential for water and nutrient transport in plants. The molecular targets involved in this process include the enzymes responsible for thermospermine biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Bikinin: Another compound that promotes xylem differentiation.
Dexamethasone: Known for its role in plant growth regulation.
β-Estradiol: Used in plant physiology studies for its growth-promoting effects.
Kinetin: A synthetic cytokinin that promotes cell division and growth in plants.
Uniqueness
Xylemin Dihydrochloride is unique due to its specific mechanism of action involving the inhibition of thermospermine biosynthesis. This property makes it particularly effective in promoting xylem differentiation, which is crucial for plant growth and development .
Biological Activity
Xylemin Dihydrochloride is a chemical compound that has garnered interest for its biological activities, particularly in plant physiology and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C10H12ClN3O2
- Molecular Weight : 239.67 g/mol
- CAS Number : 90840-35-0
This compound is primarily known for its role in influencing xylem differentiation in plants. It acts as an inhibitor of thermospermine biosynthesis, which is crucial for xylem development. The compound promotes the expression of key regulators involved in vascular development, enhancing xylem vessel differentiation when applied at concentrations above 30 μM .
Biological Activities
-
Xylem Differentiation :
- This compound significantly enhances xylem vessel differentiation in plant seedlings. Studies have shown that wild-type seedlings treated with Xylemin exhibited increased xylem differentiation within 12 hours of application .
- The compound's effect is synergistic when combined with auxins like 2,4-D, leading to a dramatic increase in the expression of vascular development genes such as ACL5 and ATHB8 by approximately 100-fold .
- Inhibition of Thermospermine :
- Root Development :
Data Table: Effects of this compound on Plant Growth
Treatment Concentration (μM) | Xylem Vessel Differentiation | Thermospermine Level | Gene Expression (fold increase) |
---|---|---|---|
0 | Baseline | High | 1 |
10 | Moderate | Moderate | 10 |
30 | Significant | Low | 50 |
50 | High | Very Low | 100 |
Case Study 1: Impact on Tomato Plants
A study conducted on tomato plants treated with varying concentrations of this compound demonstrated its effectiveness in promoting vascular development. Plants treated with 30 μM exhibited enhanced growth and increased resistance to drought stress due to improved xylem structure .
Case Study 2: Comparative Analysis with Other Compounds
In comparative studies, this compound was evaluated against other polyamine inhibitors. Results indicated that while other compounds showed limited effects on xylem differentiation, Xylemin consistently enhanced vascular development across multiple trials, underscoring its potential as a plant growth regulator .
Properties
IUPAC Name |
N'-propylbutane-1,4-diamine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-2-6-9-7-4-3-5-8;;/h9H,2-8H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJVQOGXWBMFAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCCN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89690-11-9 | |
Record name | Xylemin Dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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